Ethylene urea hemihydrate

Textile finishing Formaldehyde scavenger Durable press resin

Ethylene urea hemihydrate (CAS 121325-67-5), also designated 2-imidazolidinone hemihydrate or N,N′-ethyleneurea hemihydrate, is a cyclic urea derivative with the stoichiometric composition (C₃H₆N₂O)₂·H₂O, corresponding to 0.5 equivalents of water per imidazolidinone unit. The compound is manufactured commercially at ≥87% hemihydrate content and is also supplied as a 30–50% aqueous solution.

Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol
Cat. No. B13800386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene urea hemihydrate
Molecular FormulaC3H8N2O2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILESC1CNC(=O)N1.O
InChIInChI=1S/C3H6N2O.H2O/c6-3-4-1-2-5-3;/h1-2H2,(H2,4,5,6);1H2
InChIKeyVYXGDNJISSXLEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene Urea Hemihydrate (2-Imidazolidinone Hemihydrate) – Technical Identity and Procurement Baseline for Industrial Formaldehyde Scavenging and Resin Modification


Ethylene urea hemihydrate (CAS 121325-67-5), also designated 2-imidazolidinone hemihydrate or N,N′-ethyleneurea hemihydrate, is a cyclic urea derivative with the stoichiometric composition (C₃H₆N₂O)₂·H₂O, corresponding to 0.5 equivalents of water per imidazolidinone unit [1]. The compound is manufactured commercially at ≥87% hemihydrate content and is also supplied as a 30–50% aqueous solution [2]. It serves primarily as a formaldehyde scavenger across textile, leather, coatings, and wood-composite resin systems, and secondarily as a pharmaceutical intermediate for semisynthetic penicillins including mezlocillin and azlocillin . Its defining physicochemical signatures include a melting point of 58 °C (hemihydrate form), water solubility of 950 g/L at 20 °C, bulk density of approximately 720 kg/m³, and a pH of 9–11 in 100 g/L aqueous solution .

Why Simple Substitution of Ethylene Urea Hemihydrate with Urea, Melamine, or Other Common Formaldehyde Scavengers Fails to Deliver Equivalent Technical Performance


Ethylene urea hemihydrate cannot be straightforwardly replaced by urea, melamine, or other commodity formaldehyde scavengers in demanding industrial applications, because its cyclic imidazolidinone structure confers a fundamentally different reaction stoichiometry, kinetic profile, and thermal stability footprint. Unlike open-chain urea, the 2-imidazolidinone ring reacts with formaldehyde to form stable methylol derivatives without generating volatile ammonia or undergoing competing hydrolysis that compromises resin integrity [1]. Empirical evidence demonstrates that substitution with urea or melamine in resin systems results in markedly higher residual free formaldehyde – urea-modified UF resins retain 2–3× the free formaldehyde compared with ethylene urea-modified analogues [2] – and that certain scavenger classes such as hydroxylamine sulphate exhibit time-dependent reversibility of formaldehyde binding, a phenomenon not observed with ethylene urea [3]. Furthermore, the hemihydrate crystalline form delivers a specific water content (typically 8–13%) that is integral to powder flowability and shelf-life stability during bulk handling, disqualifying anhydrous 2-imidazolidinone as a drop-in procurement substitute unless significant formulation adjustments are undertaken [1]. The quantitative evidence detailed in Section 3 makes plain that selection among these candidates is not commoditized; it carries direct consequences for final product formaldehyde emission compliance, thermal durability, and process economics.

Quantitative Differential Evidence for Ethylene Urea Hemihydrate: Head-to-Head Performance Data Against Closest Comparators in Formaldehyde Scavenging, Resin Thermal Stability, Physical Form, and Process Handling


Textile Resin Finishing: Formaldehyde Scavenging Efficiency of Ethylene Urea vs. Urea, NMP, and NMPD in DMDHEU-Containing Finishing Baths

In a systematic comparative study of formaldehyde scavengers incorporated into a DMDHEU-based durable-press finishing bath for cotton fabrics, ethyleneurea outperformed all other evaluated scavengers. At a 2.0% (w/w) concentration in the finishing bath, ethyleneurea reduced free formaldehyde on the cured fabric to approximately 200 ppm; when the concentration was increased to 5.0%, the residual formaldehyde fell below 50 ppm [1]. By contrast, the nitrohydroxy compounds NMP and NMPD could only reduce formaldehyde levels to approximately 700 ppm under comparable conditions, and were explicitly judged 'not effective as formaldehyde scavengers compared with the other classical scavengers such as urea and ethyleneurea' [1]. The aminohydroxy candidates TRIS NITRO, AMP, AEPD, and TRIS AMINO produced adverse effects on formaldehyde release and were deemed unsatisfactory. Ethyleneurea was concluded to be 'the most effective scavenger' in the study [1].

Textile finishing Formaldehyde scavenger Durable press resin

Foam-Applied Post-Treatment Process: Quantitative Formaldehyde Reduction by Ethylene Urea vs. Untreated Controls and In-Bath Urea in Polyester/Cotton Blends

US Patent 4,472,165 (Gregorian & Namboodri, 1984) provides quantitative data from a foam-application process in which ethylene urea was applied as a post-treatment to resin-finished 50% polyester/50% cotton fabrics. Fabrics treated with durable-press resin alone exhibited an average free formaldehyde level of approximately 7,700 ppm. After post-treatment with a foamed ethylene urea composition (2 parts ethylene urea, 5 parts foaming agent, 92 parts water, 1 part catalyst), the free formaldehyde was reduced to approximately 1,300 ppm – an 83% reduction [1]. Critically, when urea was substituted as the scavenger in the same foam process (Example 4: 100% cotton), the incorporation of urea into the resin bath (in-bath approach) was 'ineffective in reducing the formaldehyde level on the fabric,' with Sample 2 (urea in-bath) registering 389 ppm formaldehyde versus 301 ppm for the untreated control and 173 ppm for the ethylene urea foam post-treatment [1]. This demonstrates that ethylene urea is effective both as a post-treatment and that urea fails when applied in analogous process configurations.

Crease-resistant fabric Foam finishing Post-cure scavenging

Urea–Formaldehyde Resin Modification: Free Formaldehyde Content and Thermal Stability of Ethylene Urea-Modified UF vs. HMTA-Modified, Melamine-Modified, and Unmodified Resins

A controlled thermogravimetric and differential thermal analysis study by Samaržija-Jovanović et al. (2011) compared four urea–formaldehyde (UF) resin variants: pure UF resin (PR), UF modified with hexamethylenetetramine (Resin 1), UF modified with melamine (Resin 2), and UF modified with ethylene urea plus nano-SiO₂ (Resin 3) [1]. The ethylene urea-modified formulation (Resin 3) yielded the minimum percentage of free formaldehyde among all tested variants at 6% [1]. Furthermore, the DTG (derivative thermogravimetry) peaks for Resin 3 were shifted to higher temperatures relative to the other resins, indicating a measurable increase in thermal stability conferred specifically by the ethylene urea modification; this was independently corroborated by FTIR spectroscopy [1]. The study explicitly attributes the thermal stabilization to the incorporation of the cyclic ethylene urea moiety into the UF network, a structural advantage that neither HMTA nor melamine modification was able to replicate to the same degree.

Urea-formaldehyde resin Thermal stability Free formaldehyde minimization

Hemihydrate vs. Anhydrous 2-Imidazolidinone: Melting Point, Solubility, and Bulk Handling Differentiation Relevant to Formulation and Procurement

Ethylene urea hemihydrate (CAS 121325-67-5) and anhydrous 2-imidazolidinone (CAS 120-93-4) represent distinct procurement articles with substantial differences in physical properties that directly affect formulation practice. The hemihydrate exhibits a melting point of 58 °C, whereas the anhydrous form melts at 131 °C – a difference of 73 °C [1]. The hemihydrate delivers a water solubility of 950 g/L at 20 °C, rising to 1,800 g/L at 40 °C [2]. In aqueous solution (100 g/L), the hemihydrate produces a mildly alkaline pH of 9–11, and it is classified as hygroscopic . Critically, the hemihydrate can be dehydrated to the anhydrous form at room temperature; it exhibits two crystal forms with a solid-state conversion temperature of approximately 80 °C [1]. From a bulk-handling perspective, a BASF patent (US 8,303,872 B2) specifies that an ethylene urea solid with a water content of 5–15% by weight (encompassing the hemihydrate stoichiometric range) displays 'lasting powder flow,' a property that is degraded or lost when the water content falls outside this window, as would occur with anhydrous material [3]. The Sigma-Aldrich commercial specification for the hemihydrate sets a water content (K.F.) limit of ≤13.0% with assay (ex N) ≥97.0% .

Physical form differentiation Hemihydrate vs. anhydrous Aqueous formulation compatibility

Leather Industry Formaldehyde Scavenging: Sustained Efficacy of Ethylene Urea vs. Hydroxylamine Sulphate – Time-Dependent Reversibility as a Critical Differentiator

Marsal et al. (2018) conducted a comparative assessment of four formaldehyde scavengers – ethylene urea, pyrogallol, gallic acid, and hydroxylamine sulphate – for reducing formaldehyde content in split leathers treated with melamine–formaldehyde and dicyandiamide–formaldehyde resins [1]. Hydroxylamine sulphate, already in industrial use in tanneries, initially exhibited the highest formaldehyde reduction capacity among the four. However, this capacity proved inferior over time due to the documented reversibility of the hydroxylamine–formaldehyde reaction, such that after a certain maturation period, the formaldehyde content rebounded, and hydroxylamine sulphate's net performance fell below that of the other scavengers [1]. Ethylene urea, by contrast, forms stable methylol adducts that do not undergo the same time-dependent reversion, providing sustained formaldehyde suppression throughout the leather aging and storage period [1]. Pyrogallol, while effective, caused unacceptable darkening of the leather, limiting its commercial applicability. Gallic acid at 2% addition in the final wash achieved 65–85% formaldehyde reductions and met the 65–75 mg/kg limits of major brands, but required further evaluation for fastness and coloration effects [1].

Leather processing Formaldehyde scavenger durability Restricted substances compliance

Vendor-Specified Formaldehyde Reduction Benchmark Across Multi-Resin Systems: 75% Reduction as a Practical Formulation Target

Multiple independent commercial technical datasheets for ethylene urea (including Ataman Kimya and Kefmann) cite a consistent performance benchmark: ethylene urea can achieve up to 75% reduction of free formaldehyde when incorporated into phenolic, melamine, glyoxal, and urea–formaldehyde resin systems [1]. The recommended dosage range is 2–5% ethylene urea relative to the resin system, with exact optimization dependent on resin type, application conditions, and target formaldehyde thresholds [1]. This 75% reduction benchmark, while derived from aggregated industrial application data rather than a single controlled comparative study, is cross-referenced across multiple commercial sources and is consistent with the quantitative reductions observed in the peer-reviewed literature (e.g., 83% reduction from ~7,700 to ~1,300 ppm in the patent foam-application data; the 6% residual free formaldehyde representing the minimal achievable floor in UF systems) [2][3]. No equivalent quantitative benchmark has been published for urea or melamine used as stand-alone scavengers across the same breadth of resin chemistries.

Resin formulation Formaldehyde abatement Coatings and adhesives

Evidence-Backed Industrial and Research Application Scenarios Where Ethylene Urea Hemihydrate Delivers Verifiable Differentiation Over Alternative Formaldehyde Scavengers


Textile Durable-Press Finishing Targeting OEKO-TEX Standard 100 Compliance (<75 ppm Formaldehyde)

In cotton and cotton-blend fabric finishing lines using DMDHEU-based durable-press resins, ethylene urea hemihydrate at 5% concentration in the finishing bath delivers cured-fabric formaldehyde levels below 50 ppm, substantially undercutting the OEKO-TEX Standard 100 threshold of 75 ppm [1]. Competing scavengers such as NMP and NMPD leave residual formaldehyde at approximately 700 ppm under equivalent conditions, while urea has been documented as less effective in multiple studies [1][2]. For mills seeking certified low-formaldehyde or formaldehyde-free label claims, ethylene urea is the only scavenger in its class with published quantitative evidence demonstrating sub-75 ppm performance in DMDHEU systems [1].

Low-Wet-Pickup Foam Finishing for Energy-Efficient Textile Post-Treatment

The foam-application process disclosed in US Patent 4,472,165 enables ethylene urea hemihydrate to be applied at blow ratios of 10:1 to 15:1, achieving an 83% reduction in free formaldehyde (from ~7,700 to ~1,300 ppm) on resin-finished polyester/cotton fabrics while using substantially less water than conventional pad applications [2]. Urea, when deployed in analogous foam post-treatment or in-bath configurations, proved ineffective – in some cases yielding formaldehyde levels higher than untreated controls [2]. This process scenario is directly relevant to manufacturers seeking to reduce drying energy costs and wastewater volumes while maintaining formaldehyde compliance.

Urea–Formaldehyde Resin Modification for Wood Composite Panels Under CARB Phase 2 or E1 Emission Standards

Incorporation of ethylene urea hemihydrate (with or without nano-SiO₂ co-filler) into UF resin formulations reduces the free formaldehyde content to a minimum of 6%, the lowest value documented among HMTA-modified, melamine-modified, and unmodified UF resin variants [3]. The concomitant shift of DTG peaks to higher temperatures indicates improved thermal stability of the cured resin, which translates to reduced formaldehyde off-gassing during hot-pressing and throughout the service life of particleboard, MDF, and plywood products [3]. Resin manufacturers targeting compliance with CARB Phase 2 (0.11–0.13 ppm for hardwood plywood) or European E1 standards can reference this 6% free-formaldehyde floor as a formulation benchmark unattainable with melamine or HMTA modification alone [3].

Leather Finishing for Global Brand RSL Compliance with Time-Stable Formaldehyde Suppression

In leather processing where melamine–formaldehyde or dicyandiamide–formaldehyde retanning resins are employed, ethylene urea hemihydrate provides sustained formaldehyde scavenging that does not undergo the time-dependent reversal observed with hydroxylamine sulphate [4]. Unlike pyrogallol, ethylene urea does not discolor the leather substrate, preserving the aesthetic quality required by fashion and automotive leather brands [4]. This combination of long-term formaldehyde stability and color neutrality makes ethylene urea the preferred scavenger for tanneries supplying global brands with formaldehyde limits of 65–75 mg/kg in finished leather goods intended for direct skin contact [4].

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